
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol is a chiral compound featuring an amino group, a thiophene ring, and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Route 1: One common method for synthesizing this compound involves the asymmetric reduction of the corresponding ketone precursor using a chiral catalyst. This method ensures the selective formation of the (3S) enantiomer.
Route 2: Another approach involves the nucleophilic addition of a thiophene-containing Grignard reagent to an amino alcohol precursor, followed by purification to isolate the desired product.
Industrial Production Methods:
- Industrial production typically scales up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions.
Major Products:
- Oxidation yields ketones or aldehydes.
- Reduction produces dihydrothiophene derivatives.
- Substitution results in amides or secondary amines.
科学研究应用
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S)-3-amino-3-(thiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are key functional groups that contribute to its binding affinity and specificity.
相似化合物的比较
(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-amino-3-(furan-2-yl)propan-1-ol: A similar compound with a furan ring instead of a thiophene ring.
3-amino-3-(phenyl)propan-1-ol: A related compound with a phenyl ring replacing the thiophene ring.
Uniqueness:
- The presence of the thiophene ring in (3S)-3-amino-3-(thiophen-2-yl)propan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different aromatic rings.
属性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1 |
InChI 键 |
OQMOVOFGDQVPQM-LURJTMIESA-N |
手性 SMILES |
C1=CSC(=C1)[C@H](CCO)N |
规范 SMILES |
C1=CSC(=C1)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


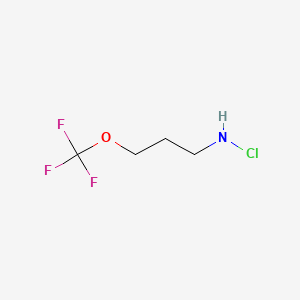


![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
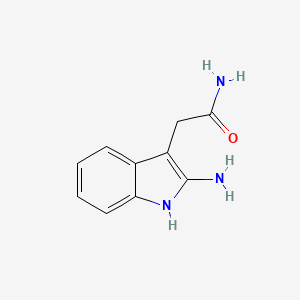
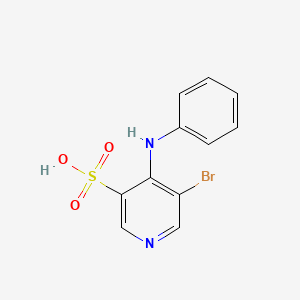
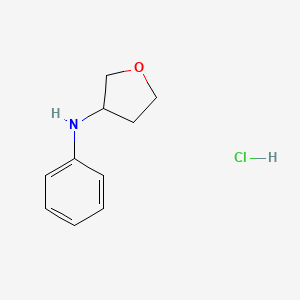
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
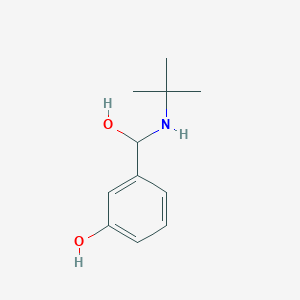


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
